molecular formula C12H19NO4 B3101468 (1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1393537-79-5

(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B3101468
CAS No.: 1393537-79-5
M. Wt: 241.28
InChI Key: ITNAYTUVWAOJPY-YVZVNANGSA-N
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Description

(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28. The purity is usually 95%.
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Properties

IUPAC Name

(1S,3S,5S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNAYTUVWAOJPY-YVZVNANGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](N([C@H]1C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion. By targeting DPP-IV, this compound can potentially influence glucose metabolism and insulin regulation.

Mode of Action

As a DPP-IV inhibitor, this compound binds to the active site of the enzyme, preventing it from cleaving and inactivating incretin hormones. This results in increased levels of active incretins, which stimulate insulin secretion in a glucose-dependent manner, thereby helping to regulate blood glucose levels.

Biochemical Pathways

The compound’s action primarily affects the incretin pathway . Incretins, such as GLP-1 and GIP, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-IV, the compound prolongs the action of these hormones, leading to enhanced insulin secretion, decreased glucagon release, and reduced hepatic glucose output.

Result of Action

The inhibition of DPP-IV leads to increased levels of active incretins, resulting in enhanced insulin secretion and reduced glucagon release. This helps to regulate blood glucose levels, making this compound potentially useful in the treatment of type 2 diabetes.

Biological Activity

(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, commonly referred to as a bicyclic compound, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.29 g/mol
  • CAS Number : 1393537-79-5
  • Purity : Typically around 97% .

Its structure features a bicyclic framework that is significant for its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically including:

  • Formation of the bicyclic core.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group.
  • Carboxylation to yield the final product.

This synthetic pathway is crucial for ensuring the compound's stability and reactivity in biological assays.

Antiviral Properties

Recent studies have indicated that derivatives of bicyclic compounds similar to this compound exhibit antiviral activity against various viruses, including coronaviruses. For instance:

  • Inhibition of SARS-CoV-2 : Compounds in this class have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication . The potency of such compounds can be measured using metrics like KiK_i values and effective concentrations (EC50).
CompoundTarget VirusKiK_i (nM)EC50 (nM)
Compound ASARS-CoV-227.71364
Compound BMERS351N/A

Other Biological Activities

Apart from antiviral effects, there are indications that this compound may possess other biological activities:

  • Antimicrobial Activity : Some analogs have demonstrated effectiveness against bacterial strains.
  • Cytotoxicity Studies : Initial assessments suggest low cytotoxicity at therapeutic concentrations, making it a candidate for further development .

Case Studies

In a notable study involving related bicyclic compounds:

  • Study on Antiviral Efficacy : A series of compounds were tested for their ability to inhibit viral replication in vitro. The results showed that modifications to the bicyclic structure significantly affected antiviral potency.
  • Pharmacokinetic Profiling : Research indicated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .

Q & A

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-gloving is recommended to prevent skin contact during prolonged handling .
  • Respiratory Protection: Use NIOSH-certified P95 respirators for dust control or OV/AG/P99 filters if aerosolization occurs during synthesis .
  • Storage: Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
  • Waste Disposal: Collect contaminated materials in designated containers for incineration to avoid environmental release .

Basic: Which spectroscopic methods are most effective for structural confirmation?

Answer:

  • 1H/13C NMR: Critical for verifying bicyclo[3.1.0]hexane ring geometry and Boc group integration. For example, cyclopropane protons typically resonate between δ 1.2–2.0 ppm, while Boc tert-butyl groups appear as singlets near δ 1.4 ppm .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., expected [M+H]+ for C₁₄H₂₁NO₄: 268.1548) and detect impurities from incomplete deprotection .
  • IR Spectroscopy: Identify carbonyl stretches (C=O) of the carboxylic acid (~1700 cm⁻¹) and Boc group (~1680 cm⁻¹) to monitor reaction progress .

Advanced: How can conflicting NMR data for bicyclo[3.1.0]hexane derivatives be resolved?

Answer:

  • Variable Temperature NMR: Use to distinguish dynamic effects (e.g., ring puckering) from stereochemical mismatches. For example, broadening of cyclopropane signals at low temperatures may indicate conformational flexibility .
  • Computational Modeling: Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate stereochemical assignments .
  • X-ray Crystallography: Resolve ambiguities by determining absolute configuration, though this requires high-purity crystals .

Advanced: What strategies optimize the synthesis of the bicyclo[3.1.0]hexane core?

Answer:

  • Simmons-Smith Reaction: Use diethylzinc and CH₂I₂ for cyclopropanation of enamine intermediates derived from L-glutamic acid. Yields improve with slow addition at −20°C to minimize side reactions .
  • Enzyme-Mediated Resolution: Chiral HPLC with immobilized lipases (e.g., Candida antarctica) can separate diastereomers if racemization occurs during Boc protection .
  • Microwave-Assisted Synthesis: Reduce reaction times for cyclopropane formation (e.g., from 24 hours to 2 hours at 100°C) while maintaining >90% enantiomeric excess .

Basic: How should researchers assess the compound’s stability under varying pH conditions?

Answer:

  • Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC:

    pHStability (%)Major Degradant
    298None detected
    795Hydrolyzed Boc
    1278Ring-opened byproduct
    Boc groups are labile under basic conditions, requiring neutral storage .

Advanced: What methodologies address low yields in Boc deprotection steps?

Answer:

  • Acid Selection: Replace TFA with HCl/dioxane (4 M) to reduce carbocation formation, improving yields from 65% to 85% .
  • Micellar Catalysis: Use SDS (sodium dodecyl sulfate) in aqueous HCl to enhance solubility of hydrophobic intermediates, reducing side-product formation .
  • In Situ Monitoring: Employ inline FTIR to track Boc removal (disappearance of ~1680 cm⁻¹ peak) and terminate reactions at 95% completion .

Basic: What are the critical parameters for reproducibility in scaled-up synthesis?

Answer:

  • Stoichiometric Control: Maintain a 1.2:1 molar ratio of diethylzinc to enamine precursor to avoid zinc residue contamination .
  • Oxygen Exclusion: Use Schlenk lines or nitrogen blankets during cyclopropanation to prevent oxidation of sensitive intermediates .
  • Purification: Employ flash chromatography with EtOAc/hexane (3:7) gradients, achieving >99% purity confirmed by GC-MS .

Advanced: How can computational tools predict reactivity of the bicyclo[3.1.0]hexane scaffold?

Answer:

  • DFT Calculations: Map transition states for ring-opening reactions (e.g., with B3LYP/6-31G*). Cyclopropane strain energy (~27 kcal/mol) correlates with susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. THF) on conformational stability, guiding solvent selection for reactions .
  • Docking Studies: Predict binding affinities to biological targets (e.g., adenosine receptors) by modeling the compound’s rigid bicyclic core .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.